molecular formula C19H17ClN2O3 B2378661 Methyl 6-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251693-65-8

Methyl 6-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2378661
CAS RN: 1251693-65-8
M. Wt: 356.81
InChI Key: QSPPHZAXCJSFGU-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

Researchers have developed various synthesis methods for related compounds, demonstrating the chemical versatility and potential applications of Methyl 6-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives. For example, Gao et al. (2011) described a facile synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing a novel approach to synthesizing complex quinoline derivatives (Gao et al., 2011).

Antioxidant Properties

The compound N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), closely related to the query compound, has been synthesized and evaluated for its antioxidant properties, demonstrating high electron-donating activity and significant antioxidant potential (Kawashima et al., 1979).

Cytotoxic Activity

Studies on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives have explored the cytotoxic activities of these compounds, revealing insights into their potential therapeutic applications. These studies highlight the effects of side chain positioning on biological activity and identify compounds with promising in vivo efficacy against colon tumors in mice (Bu et al., 2001).

Antibacterial and Antifungal Agents

Research into 2-pyridone quinoline hybrids has uncovered potent antibacterial and antifungal agents, with certain compounds showing significant activity against microbial strains. This research underscores the importance of specific structural features for enhancing antimicrobial efficacy (Desai et al., 2021).

Fluorescence Sensing Properties

Investigations into quinoline-based isomers for fluorescence sensing properties have revealed remarkable differences in Al3+ and Zn2+ sensing capabilities. This research contributes to the development of highly sensitive and selective fluorescence chemosensors for metal ions, with potential applications in environmental monitoring and biochemistry (Hazra et al., 2018).

properties

IUPAC Name

methyl 6-chloro-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-11-5-3-4-6-12(11)10-21-17-14-9-13(20)7-8-15(14)22-18(23)16(17)19(24)25-2/h3-9H,10H2,1-2H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPPHZAXCJSFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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